3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide is a compound that features a bromine atom, a triazole ring, and a benzamide group
Preparation Methods
The synthesis of 3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide typically involves the following steps:
Chemical Reactions Analysis
3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex structures.
Scientific Research Applications
3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and antimicrobial activities
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The triazole ring is known to interact with various biological targets, contributing to the compound’s activity .
Comparison with Similar Compounds
3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide can be compared with other similar compounds such as:
3-Bromo-1H-1,2,4-triazole: This compound also contains a bromine atom and a triazole ring but lacks the benzamide group.
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties and reactivity.
Benzamide Derivatives: Compounds with a benzamide group but different substituents on the aromatic ring.
The uniqueness of this compound lies in its combination of the bromine atom, triazole ring, and benzamide group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C12H13BrN4O |
---|---|
Molecular Weight |
309.16g/mol |
IUPAC Name |
3-bromo-N-[2-(1,2,4-triazol-1-yl)propyl]benzamide |
InChI |
InChI=1S/C12H13BrN4O/c1-9(17-8-14-7-16-17)6-15-12(18)10-3-2-4-11(13)5-10/h2-5,7-9H,6H2,1H3,(H,15,18) |
InChI Key |
WTLDDMIYOWBPLV-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC(=CC=C1)Br)N2C=NC=N2 |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)Br)N2C=NC=N2 |
solubility |
35.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.